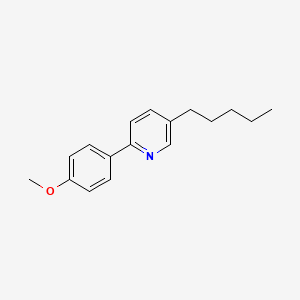

2-(4-methoxyphenyl)-5-pentylpyridine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-5-pentylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-3-4-5-6-14-7-12-17(18-13-14)15-8-10-16(19-2)11-9-15/h7-13H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCJMCBYJRJDTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366108 | |

| Record name | 2-(4-methoxyphenyl)-5-pentylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114936-99-1 | |

| Record name | 2-(4-methoxyphenyl)-5-pentylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Methoxyphenyl 5 Pentylpyridine

Precursor Synthesis and Functional Group Introduction

The successful synthesis of the target compound relies on the efficient preparation of two key building blocks: a halogenated aryl precursor and a functionalized pyridine (B92270) precursor, which will be joined in a subsequent cross-coupling reaction.

Synthesis of Halogenated Aryl Precursors (e.g., 4-Methoxyphenyl (B3050149) Bromide)

The 4-methoxyphenyl moiety is commonly introduced using a halogenated precursor, such as 4-methoxyphenyl bromide (also known as 4-bromoanisole). This compound serves as an electrophilic partner in many cross-coupling reactions. Its synthesis typically starts from anisole (B1667542) via electrophilic aromatic substitution.

Several methods exist for the bromination of anisole. Direct bromination using liquid bromine (Br₂) can be performed in various solvents like acetic acid or carbon disulfide. researchgate.net A common laboratory preparation involves the slow addition of bromine to boiling anisole, which yields 4-bromoanisole (B123540) after a workup and distillation process. researchgate.net To improve regioselectivity and avoid the formation of di-brominated byproducts, milder brominating agents are often preferred. N-Bromosuccinimide (NBS) in the presence of a catalyst like Zirconium(IV) chloride (ZrCl₄) has been shown to afford 4-bromoanisole in high yield (98%) with excellent para-selectivity. figshare.com Green chemistry approaches have also been developed, using sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) in water, to achieve the bromination of anisole. scientificupdate.com

For certain coupling reactions like the Negishi or Kumada coupling, the aryl precursor is needed in the form of an organometallic reagent. 4-Methoxyphenylmagnesium bromide, a Grignard reagent, is readily prepared by reacting 4-bromoanisole with magnesium metal in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF). nih.gov

Table 1: Selected Methods for the Synthesis of 4-Bromoanisole

| Reagent(s) | Solvent | Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| Bromine (Br₂) | None (neat) | Gentle boiling | ~60% | researchgate.net |

| N-Bromosuccinimide (NBS), ZrCl₄ (cat.) | Acetonitrile (B52724) | -78 °C | 98% | figshare.com |

| Sodium Bromide (NaBr), H₂O₂ | Water | Room Temperature | High | scientificupdate.com |

Synthesis of Boronic Acid/Ester Pyridine Precursors (e.g., 5-Pentyl-2-pyridylboronic Acid)

The pyridine fragment is often introduced as an organoboron compound, such as a boronic acid or a boronic ester (e.g., a pinacol (B44631) ester), for use in Suzuki-Miyaura coupling. The synthesis of the required 5-pentyl-2-pyridylboronic acid or its ester first necessitates the preparation of a 5-pentyl-2-halopyridine.

The introduction of an alkyl group onto a pyridine ring can be challenging. One effective strategy is the nickel-catalyzed cross-electrophile coupling, which can join a halopyridine with an alkyl halide. figshare.comscientificupdate.com For instance, 2-bromopyridine (B144113) could be coupled with a pentyl halide using a nickel catalyst and a reducing agent like zinc metal to form 2-pentylpyridine. To obtain the desired 5-pentyl isomer, a starting material like 2,5-dibromopyridine (B19318) can be used. A selective reaction, such as a cyanation at the 2-position followed by further transformations, or a selective coupling, can be employed. guidechem.comresearchgate.net Alternatively, radical alkylation of N-activated pyridinium (B92312) salts provides a method for introducing alkyl groups onto the pyridine ring under neutral conditions. nih.govchemrxiv.org

Once the 5-pentyl-2-halopyridine (e.g., 5-pentyl-2-bromopyridine) is obtained, it can be converted into the corresponding boronic acid or ester. A common method is the halogen-metal exchange followed by borylation. google.com The process typically involves reacting the 5-pentyl-2-bromopyridine with a strong base like n-butyllithium at low temperatures (e.g., -78 °C) to form the 2-lithiated pyridine species. This organolithium intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, followed by acidic hydrolysis to yield the 5-pentyl-2-pyridylboronic acid. google.commdpi.com To improve stability and ease of handling, the boronic acid is often converted to its pinacol ester by reacting it with pinacol. mdpi.com

Carbon-Carbon Cross-Coupling Strategies

The central step in forming 2-(4-methoxyphenyl)-5-pentylpyridine is the creation of the C-C bond between the C2 position of the pyridine ring and the C1 position of the methoxyphenyl ring. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used tools for this transformation.

Suzuki–Miyaura Coupling Protocols for Aryl-Heteroaryl Bond Formation

The Suzuki-Miyaura coupling is one of the most versatile methods for forming C(sp²)-C(sp²) bonds. nih.gov The reaction couples an organoboron reagent with an organic halide or triflate. For the synthesis of the target compound, this would involve reacting 5-pentyl-2-pyridylboronic acid (or its pinacol ester) with 4-methoxyphenyl bromide .

A typical protocol involves a palladium catalyst, a base, and a suitable solvent. mdpi.comorganic-chemistry.org

Catalyst: Palladium(0) complexes are the active catalysts. Common precursors include Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or Pd(OAc)₂ (palladium(II) acetate) combined with phosphine (B1218219) ligands. For coupling with 2-halopyridines, specialized ligands can be crucial for achieving high yields. mdpi.com

Base: A base is required for the activation of the organoboron species. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are frequently used. nih.gov

Solvent: The reaction is often carried out in a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water.

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Exploration of Alternative Cross-Coupling Reactions (e.g., Stille, Negishi, Buchwald-Hartwig)

While the Suzuki coupling is prevalent, other cross-coupling reactions offer viable alternatives, each with its own advantages and limitations.

Stille Coupling: This reaction couples an organotin reagent (organostannane) with an organic halide. researchgate.net To synthesize the target compound, one could react (4-methoxyphenyl)tributylstannane with 5-pentyl-2-bromopyridine . The Stille reaction is known for its tolerance of a wide range of functional groups, but a major drawback is the toxicity of the organotin compounds and byproducts. researchgate.net The catalytic system is similar to the Suzuki coupling, typically employing a palladium catalyst like Pd(PPh₃)₄.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. A possible route would be the coupling of a 5-pentyl-2-pyridylzinc halide with 4-methoxyphenyl bromide . The organozinc reagents can be prepared from the corresponding Grignard or organolithium compounds. The Negishi reaction is highly effective, but the organozinc reagents are often sensitive to air and moisture.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium) and couples it with an organic halide, typically catalyzed by nickel or palladium. The synthesis could proceed by reacting 4-methoxyphenylmagnesium bromide with 5-pentyl-2-chloropyridine . The direct use of Grignard reagents is an advantage, but their high reactivity can limit functional group tolerance. nih.gov

Buchwald-Hartwig Amination: It is important to note that the Buchwald-Hartwig reaction is primarily a method for forming carbon-nitrogen (C-N) bonds. It is therefore not a suitable method for creating the core carbon-carbon bond required for this compound but could be relevant for synthesizing precursors with amino functionalities.

Table 2: Comparison of C-C Cross-Coupling Strategies

| Reaction | Organometallic Reagent | Organic Halide | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Aryl/Heteroaryl Halide | Mild conditions, low toxicity of boron reagents, commercially available reagents. | Potential for protodeborylation of the boronic acid. |

| Stille | Organostannane | Aryl/Heteroaryl Halide | High functional group tolerance, stable organotin reagents. | Toxicity of tin compounds and byproducts. |

| Negishi | Organozinc | Aryl/Heteroaryl Halide | High reactivity and yields. | Air and moisture sensitivity of organozinc reagents. |

| Kumada | Grignard Reagent | Aryl/Heteroaryl Halide | Uses readily available Grignard reagents, low cost. | Limited functional group tolerance due to high reactivity of Grignard reagents. |

Reaction Optimization and Yield Enhancement in Target Compound Synthesis

Optimizing the cross-coupling reaction is critical for maximizing the yield of this compound and minimizing side products. Several parameters can be adjusted:

Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is paramount. While Pd(PPh₃)₄ is a general-purpose catalyst, catalyst systems generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specific ligand often provide superior results. Electron-rich, bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps, leading to higher turnover numbers and better yields, especially with less reactive halides like chlorides. mdpi.com

Base and Solvent Effects: The strength and type of base can significantly influence the reaction rate and yield in Suzuki couplings. The choice must be compatible with the functional groups present in the substrates. The solvent system (e.g., dioxane, toluene, DMF, often with water) affects the solubility of reagents and the stability of the catalytic species. nih.gov

Temperature and Reaction Time: Cross-coupling reactions are often run at elevated temperatures (e.g., 80-120 °C) to ensure a reasonable reaction rate. Microwave irradiation can sometimes be used to dramatically shorten reaction times. nih.gov Careful monitoring of the reaction progress by techniques like TLC or GC-MS is necessary to determine the optimal reaction time and prevent product decomposition.

Minimizing Side Reactions: In Suzuki coupling, a common side reaction is the protodeborylation of the boronic acid. This can be minimized by using anhydrous solvents, an appropriate base, and carefully controlling the reaction time. Homocoupling of the organometallic reagent or the aryl halide can also occur, which can be suppressed by the choice of ligand and reaction conditions.

By systematically optimizing these variables, a robust and high-yielding synthetic route to this compound can be established.

Scale-Up Considerations for Laboratory and Research Applications

Transitioning the synthesis of this compound from a small laboratory scale to larger quantities for extensive research necessitates a thorough evaluation of the reaction parameters to ensure efficiency, safety, reproducibility, and cost-effectiveness. The Suzuki-Miyaura coupling, while robust, requires specific adjustments for successful scale-up.

Catalyst and Ligand Selection

The choice of the palladium catalyst and its associated ligand is critical. While numerous catalyst systems exist, for scale-up purposes, air- and moisture-stable pre-catalysts are often preferred to ensure consistency and ease of handling. The catalyst loading, typically higher on a small scale, must be optimized for larger runs to minimize costs and reduce the burden of palladium removal from the final product. researchgate.net

For the coupling of a 2-halopyridine, catalyst systems known for their high activity with electron-deficient heteroaryl halides are advantageous. nih.gov The nitrogen atom in the pyridine ring can coordinate to the palladium center, sometimes inhibiting the catalytic cycle, a phenomenon known as "the 2-pyridyl problem". researchgate.net Therefore, ligands that promote efficient oxidative addition and reductive elimination are crucial. Bulky, electron-rich phosphine ligands are often effective. acs.org

| Catalyst System (mol%) | Ligand | Scale (grams) | Yield (%) | Purity (%) | Residual Pd (ppm) |

|---|---|---|---|---|---|

| Pd(OAc)₂ (5%) | PPh₃ | 1 | 85 | 96 | >500 |

| Pd(dppf)Cl₂ (2%) | dppf | 100 | 92 | 98 | ~150 |

| XPhos-Pd-G3 (0.5%) | XPhos | 100 | 95 | >99 | <50 |

Solvent and Base Selection

Solvent choice impacts reaction rates, solubility of reagents, and ease of product isolation and purification. researchgate.net A mixture of an organic solvent (like toluene, dioxane, or 2-propanol) and water is common for Suzuki reactions. For larger scale operations, factors such as boiling point, flammability, and potential for peroxide formation (in the case of ethers like dioxane) become significant safety and handling considerations. Aqueous systems are often favored for being greener and can facilitate the use of inorganic bases. researchgate.net

The base is crucial for activating the boronic acid. While inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common, their solubility and physical form (particle size) can affect reaction kinetics, especially in larger, less efficiently stirred vessels. A base that is effective but easy to remove during workup is ideal. mdpi.com

Reaction Condition Optimization

Temperature Control: Exothermic events during the reaction can be difficult to manage in large reactors. Maintaining a consistent internal temperature is vital for preventing side reactions and ensuring product quality. Pre-heating oil baths or using jacketed reactors is standard practice.

Reaction Time and Concentration: On a larger scale, reaction times may need to be adjusted. Higher concentrations can increase throughput but may also lead to challenges with mixing and heat transfer. nih.gov Monitoring the reaction progress by techniques like HPLC is essential to determine the optimal endpoint.

Inert Atmosphere: While many modern catalysts show good stability, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxygen from deactivating the active Pd(0) species, especially during prolonged reaction times at elevated temperatures.

Purification and Impurity Profile

Purification is often a major bottleneck in scaling up. On a lab scale, chromatography is common, but on a larger scale, it is expensive and time-consuming. Crystallization is the preferred method for purification at scale. The choice of crystallization solvent is therefore a critical development step.

Common impurities in Suzuki-Miyaura reactions include:

Homo-coupling products: From the coupling of two boronic acid molecules (e.g., 4,4'-dimethoxybiphenyl) or two halide molecules.

Protodeboronation product: Where the boronic acid is replaced by a hydrogen atom.

Residual Palladium: Regulatory limits for heavy metals in materials intended for further use are stringent. Scavenging agents (e.g., silica-based thiols, activated carbon) or specific crystallization techniques are often employed to reduce palladium levels to acceptable parts-per-million (ppm) concentrations. researchgate.net

| Impurity Name | Structure | Typical Level (Crude) | Target Level (Post-Purification) |

|---|---|---|---|

| 4,4'-Dimethoxybiphenyl | (CH₃O-C₆H₄)₂ | 1-3% | <0.1% |

| 5-Pentylpyridine | C₅H₁₀-C₅H₄N | <1% | <0.1% |

| Residual Palladium | Pd | 50-200 ppm | <10 ppm |

By systematically addressing these considerations—catalyst efficiency, reaction conditions, and purification strategies—the laboratory synthesis of this compound can be effectively translated into a robust and scalable process suitable for producing the larger quantities required for advanced research applications.

Chemical Reactivity and Derivatization Strategies of 2 4 Methoxyphenyl 5 Pentylpyridine

Oxidation Reactions of the Pentyl Side Chain

The aliphatic pentyl group attached to the pyridine (B92270) ring is a primary site for oxidative modification. The position of the alkyl chain on the pyridine ring and the choice of oxidizing agent can direct the reaction towards selective formation of different functional groups or lead to cleavage of the side chain.

Selective Oxidation to Ketones and Carboxylic Acids

The selective oxidation of alkyl side chains on aromatic rings is a fundamental transformation in organic synthesis. For alkylphenols, controlling the extent of oxidation to produce alcohols, ketones, or carboxylic acids can be challenging and may require protection of other functional groups. nih.gov However, specialized catalytic systems can achieve this controllably. nih.gov In the case of alkylbenzenes, selective oxidation to aryl ketones is a known process. researchgate.net

For alkylpyridines, the transformation of the pentyl side chain of 2-(4-methoxyphenyl)-5-pentylpyridine can be directed to yield either a ketone or a carboxylic acid, depending on the reaction conditions and the oxidant employed. Oxidation at the benzylic-like position (the carbon adjacent to the pyridine ring) is typically favored.

Table 1: Hypothetical Conditions for Selective Oxidation of the Pentyl Side Chain This table is based on general principles of alkyl-aryl oxidation, as specific data for the title compound is not available.

| Target Product | Reagent(s) | Typical Conditions |

| 1-(2-(4-methoxyphenyl)pyridin-5-yl)pentan-1-one | CrO₃, Ac₂O or KMnO₄, Pyridine | Mild conditions, controlled stoichiometry |

| 2-(4-methoxyphenyl)pyridine-5-carboxylic acid | KMnO₄ (conc.), H₂SO₄ or Na₂Cr₂O₇, H₂SO₄ | Harsh conditions, heat, excess oxidant |

Controlled oxidation using milder reagents such as chromium trioxide in acetic anhydride (B1165640) or potassium permanganate (B83412) in pyridine would likely yield the corresponding ketone, 1-(2-(4-methoxyphenyl)pyridin-5-yl)pentan-1-one. More vigorous oxidation using concentrated potassium permanganate or sodium dichromate in strong acid would lead to the complete oxidation of the pentyl chain to a carboxylic acid, forming 2-(4-methoxyphenyl)pyridine-5-carboxylic acid.

Investigation of Oxidative Cleavage Pathways

Oxidative cleavage of carbon-carbon bonds is a powerful, albeit sometimes synthetically challenging, reaction. usu.edu In certain contexts, such as with α-diols and α-amino alcohols, this cleavage can proceed smoothly under mild conditions using reagents like sodium metaperiodate in pyridine. nih.gov For simple ketones, copper(II)-catalyzed aerobic oxidative cleavage of the C(CO)–C(alkyl) bond has been developed as a method for synthesizing esters. rsc.org

The pentyl side chain of this compound could potentially undergo oxidative cleavage, particularly if the chain is first functionalized. For instance, if the side chain is oxidized to a 1,2-diol, periodate (B1199274) cleavage would break the C1-C2 bond. Similarly, if oxidation first yields the ketone, subsequent Baeyer-Villiger oxidation could lead to ester formation and cleavage. The development of transition metal complexes to activate aliphatic C-C bonds towards cleavage by oxygen is an active area of research, aiming to mimic the function of dioxygenase enzymes. usu.edu

Reduction of the Pyridine Heterocycle

The pyridine ring is more susceptible to reduction than a benzene (B151609) ring. chempedia.info This transformation is of significant interest as the resulting piperidine (B6355638) derivatives are important intermediates in the synthesis of natural products and pharmaceuticals. asianpubs.org

Catalytic Hydrogenation to Piperidine Derivatives

Catalytic hydrogenation is the most common method for the complete reduction of the pyridine ring to a piperidine ring. asianpubs.org This reaction typically requires a catalyst and a source of hydrogen. asianpubs.orgresearchgate.net A variety of catalysts, including platinum, palladium, rhodium, and ruthenium, are effective for this transformation. asianpubs.orgresearchgate.net

For substituted pyridines, the choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. Platinum oxide (PtO₂), also known as Adams' catalyst, is effective for hydrogenating substituted pyridines in a protic solvent like glacial acetic acid under hydrogen pressures of 50-70 bar. asianpubs.org Rhodium on carbon has also shown high activity for the hydrogenation of substituted pyridines. researchgate.net Electrocatalytic hydrogenation using a rhodium catalyst also provides an efficient route to piperidines under ambient temperature and pressure. nih.gov Given the presence of the aryl substituent, the hydrogenation of this compound would selectively reduce the pyridine ring, leaving the methoxyphenyl ring intact, especially under acidic conditions. asianpubs.org

Table 2: Representative Conditions for Catalytic Hydrogenation of Substituted Pyridines

| Catalyst | Solvent | Pressure (bar) | Temperature | Product | Reference |

| PtO₂ (Adams' catalyst) | Glacial Acetic Acid | 50-70 | Room Temp. | Piperidine derivative | asianpubs.org |

| Rhodium on Carbon | Various | ~50 | 50°C | Piperidine derivative | researchgate.net |

| Rhodium on Carbon | Water/MTBE | Ambient | Ambient | Piperidine derivative | nih.gov |

| Palladium on Carbon | Methanol | 20-50 | Room Temp. - 50°C | Piperidine derivative | researchgate.net |

Other Reductive Methodologies

Besides catalytic hydrogenation, other methods can achieve the reduction of the pyridine nucleus. chempedia.info These methods can sometimes offer different selectivity, allowing for partial reduction to dihydropyridine (B1217469) or tetrahydropyridine (B1245486) intermediates. acs.orgnih.gov

Birch Reduction : Using sodium in liquid ammonia (B1221849) can reduce pyridines to dihydropyridine derivatives. chempedia.infoacs.org Quenching the reaction with an electrophile can lead to functionalized dihydropyridines. acs.org

Sodium and Naphthalene (B1677914) : An ammonia-free method using sodium and naphthalene in THF can also achieve partial reduction of pyridines. acs.org

Hydride Reagents : While sodium borohydride (B1222165) can reduce activated pyridines, it may lead to low selectivity. nih.gov More recently, amine boranes have been used for a very mild and selective reduction of N-heteroarenes to N-substituted 1,4- and 1,2-dihydropyridines. nih.gov

Transfer Hydrogenation : Rhodium-catalyzed transfer hydrogenation using formic acid can be used to reduce pyridinium (B92312) salts, which can then be converted to N-aryl piperidines through a reductive transamination process. acs.orgnih.gov

Electrophilic Aromatic Substitution on the Methoxyphenyl Moiety

The methoxyphenyl group, an anisole (B1667542) derivative, is highly activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating methoxy (B1213986) group (-OCH₃). brainly.inquora.com This group strongly directs incoming electrophiles to the ortho and para positions relative to itself through a powerful resonance effect. quora.comwikipedia.org

In this compound, the para position on the methoxyphenyl ring is occupied by the pyridine substituent. Therefore, electrophilic attack will be directed to the two equivalent ortho positions (positions 3 and 5 of the phenyl ring). The general mechanism involves the attack of the electron-rich aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate (a benzenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comdalalinstitute.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Nitration : Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) at the ortho positions.

Halogenation : Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would result in bromination at the ortho positions.

Friedel-Crafts Acylation : Using an acyl chloride (e.g., CH₃COCl) with a Lewis acid catalyst (e.g., AlCl₃) would introduce an acetyl group at the ortho positions.

The bulky 5-pentylpyridine group at the para position is not expected to provide significant steric hindrance to the ortho positions, allowing for efficient substitution. The pyridine ring itself is an electron-withdrawing group, which deactivates the phenyl ring it is attached to, but the powerful activating effect of the methoxy group dominates, ensuring that substitution occurs on the methoxyphenyl ring rather than the pyridine ring.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-(3-nitro-4-methoxyphenyl)-5-pentylpyridine |

| Bromination | Br₂, FeBr₃ | 2-(3-bromo-4-methoxyphenyl)-5-pentylpyridine |

| Acylation | CH₃COCl, AlCl₃ | 2-(3-acetyl-4-methoxyphenyl)-5-pentylpyridine |

Regioselectivity and Directing Effects of the Methoxy Group

The methoxy group on the phenyl ring is a powerful ortho, para-directing group in electrophilic aromatic substitution reactions. This is due to its ability to donate a lone pair of electrons into the aromatic system via resonance, which stabilizes the cationic intermediates (arenium ions) formed during the reaction. mdpi.comsemanticscholar.org This directing effect is significantly stronger than any inductive withdrawal effect from the oxygen atom.

For this compound, electrophilic attack on the phenyl ring is therefore predicted to occur predominantly at the positions ortho to the methoxy group (C3' and C5').

| Reaction Type | Reagent | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 2-(3-Nitro-4-methoxyphenyl)-5-pentylpyridine |

| Bromination | Br₂/FeBr₃ | 2-(3-Bromo-4-methoxyphenyl)-5-pentylpyridine |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-(3-Acyl-4-methoxyphenyl)-5-pentylpyridine |

It is important to note that the pyridine ring itself is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. researchgate.net Electrophilic substitution on the pyridine ring, if it occurs, typically requires harsh conditions and is directed to the C3 and C5 positions. Given the presence of the activating methoxyphenyl group, electrophilic attack is overwhelmingly favored on the phenyl ring.

Functionalization for Further Synthetic Diversification

The strategic functionalization of this compound opens up a wide array of possibilities for creating more complex molecules. Beyond the electrophilic substitution on the phenyl ring, other positions on the scaffold can be targeted.

C-H Activation: Directed C-H activation has emerged as a powerful tool for the functionalization of pyridine derivatives. The nitrogen atom of the pyridine ring can act as a directing group, facilitating the activation of C-H bonds at the ortho position of the phenyl ring (C2') by transition metal catalysts such as rhodium or palladium. This allows for the introduction of various substituents, including alkyl and aryl groups, at this position. researchgate.net

Reactions on the Pyridine Ring: While electrophilic substitution on the pyridine ring is challenging, nucleophilic aromatic substitution (SNAr) is a more viable strategy, especially if a good leaving group is present at the C2, C4, or C6 positions. nih.gov For the parent compound, direct nucleophilic attack is unlikely. However, should the pyridine ring be functionalized with a leaving group, such as a halogen, nucleophiles would preferentially attack the C2 and C4 positions.

Derivatization of the Pentyl Group: The pentyl group, while generally less reactive than the aromatic rings, can undergo radical halogenation, particularly at the benzylic-like position if one were present, or at other positions along the alkyl chain under appropriate conditions. This could introduce a handle for further modifications.

Heterocycle Annulation and Fused Ring System Formation

The this compound scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These annulation reactions often leverage the reactivity of the pyridine nitrogen and adjacent carbon atoms, or functional groups introduced in prior derivatization steps.

Synthesis of Imidazo[1,2-a]pyridine (B132010) Derivatives

Imidazo[1,2-a]pyridines are a prominent class of fused heterocycles with a wide range of biological activities. nih.gov They are commonly synthesized from 2-aminopyridine (B139424) derivatives. To utilize this compound in this context, it would first need to be converted to the corresponding 2-amino derivative, 2-amino-5-pentyl-x-(4-methoxyphenyl)pyridine (where the methoxyphenyl group's position might vary depending on the synthetic route to the aminopyridine).

The general synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone, followed by intramolecular cyclization. semanticscholar.org More contemporary methods include copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with ketones or terminal alkynes. semanticscholar.orgnih.gov

A plausible synthetic route to an imidazo[1,2-a]pyridine derivative starting from a related precursor is outlined below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Fused Product |

| 2-Amino-5-pentylpyridine | 2-Bromo-1-(4-methoxyphenyl)ethanone | Heat | 2-(4-Methoxyphenyl)-7-pentylimidazo[1,2-a]pyridine |

| 2-Amino-5-pentylpyridine | 4-Methoxyphenylacetylene, Aldehyde | CuI | Substituted 2-(4-methoxyphenyl)-7-pentylimidazo[1,2-a]pyridine |

The synthesis of 6-substituted imidazo[1,2-a]pyridine derivatives has also been reported, starting from the corresponding 5-substituted-2-aminopyridines. researchgate.net This suggests that a 2-amino derivative of our target compound could be a viable substrate for such transformations.

Exploration of Other Fused Heterocyclic Scaffolds

Beyond imidazo[1,2-a]pyridines, the 2-aryl-5-alkylpyridine core can be elaborated into a variety of other fused heterocyclic systems. The specific annulation strategy would depend on the functional groups present on the starting pyridine.

Thieno[2,3-b]pyridines: The synthesis of thieno[2,3-b]pyridines often involves the cyclization of appropriately substituted pyridines. nih.govnih.gov For instance, a 2-chloro-3-cyanopyridine (B134404) derivative can react with a sulfur nucleophile, followed by cyclization to form the thieno[2,3-b]pyridine (B153569) ring system. To apply this to our target compound, it would need to be converted into a 2-chloro-3-cyano-5-pentyl-x-(4-methoxyphenyl)pyridine intermediate. The Gewald reaction is another common method for synthesizing thieno[2,3-b]pyridines, typically from a ketone, a cyanoacetamide, and elemental sulfur.

Pyrido[2,3-d]pyrimidines: Pyrido[2,3-d]pyrimidines are another important class of fused heterocycles. Their synthesis often starts from 2-aminonicotinamides (2-amino-3-carboxamidopyridines). nih.govnih.govresearchgate.net Thus, functionalization of the this compound to introduce an amino group at C2 and a carboxamide group at C3 would be a necessary first step to access this scaffold.

The following table provides a hypothetical overview of strategies to access different fused systems, highlighting the required initial functionalization of the core molecule.

| Target Fused System | Required Precursor Functionalization | Key Reaction Type |

| Thieno[2,3-b]pyridine | 2-Thio/2-Chloro and 3-Cyano/Carbonyl | Intramolecular cyclization |

| Pyrido[2,3-d]pyrimidine | 2-Amino and 3-Carboxamide | Condensation/Cyclization |

| Pyrido[1,2-a]pyrimidine | 2-Aminopyridine | Reaction with β-dicarbonyl compounds |

The exploration of these and other annulation reactions represents a promising avenue for the diversification of the this compound scaffold, leading to novel chemical entities with potential applications in various fields of chemical and biological science.

Detailed Spectroscopic and Structural Analysis of this compound Remains Elusive

Therefore, the generation of a detailed article focusing on the X-ray diffraction (XRD) crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, as per the requested outline, cannot be fulfilled at this time. The specific data required for a thorough analysis, including crystal packing, intermolecular interactions, bond lengths, bond angles, torsion angles, and detailed 1D and 2D NMR spectral assignments, remains unpublished or inaccessible in the public domain.

Further research and publication by the scientific community would be necessary to provide the specific, in-depth structural elucidation requested. Without primary data from such studies, any attempt to create the specified article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Advanced Spectroscopic and Structural Characterization of 2 4 Methoxyphenyl 5 Pentylpyridine

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a distinct fingerprint, with specific absorption bands corresponding to the various functional groups present in 2-(4-methoxyphenyl)-5-pentylpyridine.

The spectrum is characterized by several key regions. The region above 3000 cm⁻¹ features the C-H stretching vibrations. Aromatic C-H stretches from the pyridine (B92270) and methoxyphenyl rings typically appear as a group of weaker bands between 3100 and 3000 cm⁻¹. In contrast, the aliphatic C-H stretching vibrations of the pentyl and methoxy (B1213986) groups are observed as strong absorptions in the 2960-2850 cm⁻¹ range.

The region between 1650 and 1400 cm⁻¹ is particularly informative for the aromatic core. The C=C and C=N stretching vibrations of the substituted pyridine and phenyl rings give rise to a series of sharp, medium-to-strong intensity bands, typically around 1600, 1580, 1500, and 1450 cm⁻¹. The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage of the methoxy group are expected to produce strong, characteristic bands, with the asymmetric stretch appearing around 1250 cm⁻¹ and the symmetric stretch near 1030 cm⁻¹. Bending vibrations for the alkyl chain and aromatic C-H out-of-plane bends provide further structural confirmation in the fingerprint region below 1400 cm⁻¹.

Table 1: Characteristic FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100-3000 | Weak-Medium | Aromatic C-H Stretch (Phenyl & Pyridine) |

| 2960-2850 | Strong | Aliphatic C-H Stretch (Pentyl & Methoxy) |

| ~1605 | Medium-Strong | C=C / C=N Ring Stretch |

| ~1585 | Medium | C=C / C=N Ring Stretch |

| ~1510 | Strong | C=C Ring Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1030 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

| 850-810 | Strong | C-H Out-of-plane Bend (para-substituted phenyl) |

Raman spectroscopy serves as a valuable complement to FT-IR. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. mdpi.com This often results in different relative intensities for the observed vibrational modes.

For this compound, the most prominent features in the Raman spectrum are typically the symmetric vibrations of the aromatic rings. acs.org The symmetric "ring breathing" mode of the para-substituted phenyl ring is expected to be particularly strong, appearing near 800-850 cm⁻¹. The pyridine ring breathing mode is also a characteristic and intense band, often found near 1000 cm⁻¹. researchgate.netacs.org Aromatic C=C stretching vibrations are also strong and appear in the 1580-1610 cm⁻¹ region. Unlike in FT-IR, non-polar bonds such as the C-C backbone of the pentyl group can also give rise to noticeable Raman signals. The symmetric C-H stretching vibrations of the alkyl groups are also readily observed.

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Strong | Aliphatic C-H Stretch |

| ~1610 | Strong | Aromatic Ring Stretch (C=C/C=N) |

| ~1030 | Medium | Symmetric C-O-C Stretch |

| ~1000 | Strong | Pyridine Ring Breathing Mode |

| ~830 | Strong | Phenyl Ring Breathing Mode (para-substituted) |

Electronic Spectroscopy for Chromophore Investigation

Electronic spectroscopy probes the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

UV-Vis spectroscopy is used to study the conjugated system of this compound, which acts as the molecule's chromophore. The chromophore consists of the 4-methoxyphenyl (B3050149) group electronically coupled to the pyridine ring. This extended π-system is responsible for strong absorption in the ultraviolet region.

The spectrum is expected to show intense absorption bands corresponding to π → π* transitions. For the parent 2-phenylpyridine (B120327) system, characteristic absorptions are observed around 250 nm and 280 nm. nist.gov The presence of the electron-donating methoxy group (-OCH₃) on the phenyl ring and the alkyl pentyl group on the pyridine ring are expected to cause a bathochromic (red) shift in these absorption maxima. This is due to the extension of conjugation and the electronic influence of the substituents on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov The primary absorption maximum (λmax) for this compound is therefore predicted to occur at a longer wavelength than that of unsubstituted 2-phenylpyridine.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Transition Type | Chromophore Component |

| ~260-270 | π → π | Phenyl Ring System |

| ~290-310 | π → π | Conjugated Phenyl-Pyridine System |

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and structural features through fragmentation analysis. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion and its fragments, often to four or more decimal places. youtube.com This precision allows for the unambiguous determination of the elemental formula of the molecule, confirming its atomic composition. For this compound (C₁₈H₂₃NO), the expected exact mass of the protonated molecular ion, [M+H]⁺, can be calculated with high precision.

Upon ionization, the molecular ion can undergo characteristic fragmentation. The analysis of these fragments provides corroborating evidence for the proposed structure. Key fragmentation pathways for this molecule would include:

Benzylic Cleavage: The most common fragmentation for alkyl-substituted aromatic rings is the cleavage of the bond beta to the ring, leading to the loss of a butyl radical (•C₄H₉) from the pentyl chain. This results in a stable, resonance-stabilized cation.

McLafferty Rearrangement: If sterically feasible, a gamma-hydrogen from the pentyl chain can be transferred to the pyridine nitrogen, followed by the elimination of a neutral propene molecule.

Alpha-Cleavage: Cleavage of the bond between the pyridine ring and the pentyl group can occur, leading to the loss of the entire pentyl radical.

Ether Cleavage: Fragmentation can also occur at the methoxy group, involving the loss of a methyl radical (•CH₃) or a neutral formaldehyde (B43269) molecule (CH₂O).

The precise masses of these resulting fragment ions, as measured by HRMS, can be used to confirm their elemental formulas and validate the fragmentation pathway, thus solidifying the structural assignment. mdpi.comarkat-usa.org

Table 4: Predicted HRMS Data and Key Fragments for this compound

| Ion/Fragment | Predicted Exact Mass (m/z) | Elemental Formula | Description |

| [M+H]⁺ | 270.1852 | C₁₈H₂₄NO⁺ | Protonated Molecular Ion |

| [M-CH₃]⁺ | 254.1539 | C₁₇H₂₀NO⁺ | Loss of methyl radical from methoxy group |

| [M-C₄H₉]⁺ | 212.1070 | C₁₄H₁₄NO⁺ | Benzylic cleavage; loss of butyl radical |

| [C₁₂H₁₀NO]⁺ | 184.0757 | C₁₂H₁₀NO⁺ | Cleavage of pentyl group |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized to elucidate the structure of a molecule by fragmenting a precursor ion and analyzing its resulting product ions. In the context of this compound, MS/MS provides critical data for confirming its molecular structure through characteristic fragmentation patterns. The fragmentation process is typically induced by collision-induced dissociation (CID), where the selected precursor ion is accelerated and collided with an inert gas, leading to bond cleavages and the formation of a series of smaller, charged fragments.

The analysis of the resulting product ion spectrum allows for the piecing together of the original molecular structure. For this compound, the fragmentation is expected to occur at several key locations within the molecule, influenced by the stability of the resulting carbocations and radical species. The primary sites of fragmentation include the bond connecting the pyridine and methoxyphenyl rings, the pentyl side chain, and the methoxy group.

Predicted Fragmentation Pathways:

The electron ionization (EI) mass spectrum of a related compound, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]pyridine, shows prominent peaks that can offer insight into the fragmentation of the core 2-(4-methoxyphenyl)pyridine (B1296241) structure. nih.gov For alkyl-substituted aromatic compounds, fragmentation of the alkyl chain is a common pathway. jove.comwhitman.educhadsprep.comyoutube.com Specifically, cleavage of the side chain can lead to the formation of a stable tropylium-like ion. jove.com The fragmentation of pyridine itself often involves the loss of a neutral hydrogen cyanide (HCN) molecule. nih.govrsc.org

Based on these principles, the tandem mass spectrum of the protonated molecule of this compound, with a molecular weight of 269.18 g/mol , would likely exhibit a series of fragment ions resulting from predictable cleavage patterns. The most probable fragmentations are:

Benzylic Cleavage: The bond between the first and second carbon atoms of the pentyl chain (the benzylic position relative to the pyridine ring) is a likely point of cleavage. This would result in the loss of a butyl radical (•C₄H₉) to form a highly stable cation.

Cleavage within the Alkyl Chain: Fragmentation can also occur at other C-C bonds within the pentyl chain, leading to the loss of smaller alkyl radicals and the formation of a series of characteristic ions separated by 14 amu (corresponding to CH₂ groups).

Cleavage of the Aryl-Aryl Bond: The single bond connecting the pyridine and the 4-methoxyphenyl ring can cleave, leading to ions corresponding to each of the ring systems.

Fragmentation of the Methoxyphenyl Moiety: The methoxy group can undergo fragmentation, primarily through the loss of a methyl radical (•CH₃) or a neutral formaldehyde molecule (CH₂O).

Pyridine Ring Fragmentation: The pyridine ring itself can fragment, often by losing a neutral molecule of hydrogen cyanide (HCN).

The following table details the predicted major fragment ions, their mass-to-charge ratio (m/z), and the proposed corresponding structural fragment resulting from the tandem mass spectrometry of this compound.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 270.18 | 213.12 | •C₄H₉ | [M - C₄H₉]⁺ |

| 270.18 | 198.10 | •C₅H₁₁ | [M - C₅H₁₁]⁺ |

| 270.18 | 184.08 | •C₆H₁₃ | [M - C₆H₁₃]⁺ |

| 270.18 | 170.07 | •C₇H₁₅ | [M - C₇H₁₅]⁺ |

| 270.18 | 255.15 | •CH₃ | [M - CH₃]⁺ |

| 270.18 | 240.14 | CH₂O | [M - CH₂O]⁺ |

| 270.18 | 162.10 | C₇H₇O | [M - C₇H₇O]⁺ |

| 270.18 | 108.06 | C₁₀H₁₄N | [M - C₁₀H₁₄N]⁺ |

| 198.10 | 171.09 | HCN | [C₁₂H₁₁O - HCN]⁺ |

The systematic analysis of these fragment ions provides a detailed fingerprint of the molecule, confirming the connectivity of the 4-methoxyphenyl group to the pyridine ring at the 2-position and the pentyl group at the 5-position. This detailed structural characterization is essential for the unequivocal identification of the compound.

Computational and Theoretical Investigations of 2 4 Methoxyphenyl 5 Pentylpyridine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the analysis of 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol, calculations were performed using the B3LYP functional with a 6-311G+(d,p) basis set. elsevierpure.com This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO is a key parameter that helps in understanding the molecule's polarizability and its tendency to undergo chemical reactions. nih.gov

In the case of 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol, the HOMO is primarily localized on the methoxyphenyl moiety, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the nitrophenol and imine portions of the molecule, suggesting these are the likely sites for nucleophilic attack. The calculated energies of these orbitals and the resulting energy gap are summarized in the table below.

| Parameter | Value (eV) |

| EHOMO | -6.24 |

| ELUMO | -2.98 |

| Energy Gap (ΔE) | 3.26 |

This data is based on DFT calculations for 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol. elsevierpure.com

From these FMO energies, various global reactivity descriptors can be calculated to further quantify the molecule's reactivity.

| Reactivity Descriptor | Formula | Calculated Value |

| Ionization Potential (I) | -EHOMO | 6.24 eV |

| Electron Affinity (A) | -ELUMO | 2.98 eV |

| Electronegativity (χ) | (I+A)/2 | 4.61 eV |

| Chemical Hardness (η) | (I-A)/2 | 1.63 eV |

| Chemical Softness (S) | 1/(2η) | 0.306 eV-1 |

| Electrophilicity Index (ω) | χ2/(2η) | 6.52 eV |

These values are derived from the FMO energies of 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol. elsevierpure.com

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded to represent different regions of electrostatic potential.

For 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol, the MEP surface reveals that the most negative potential (red regions) is concentrated around the oxygen atoms of the nitro group and the phenolic hydroxyl group, as well as the nitrogen atom of the imine group. These areas are the most likely sites for electrophilic attack. The regions of positive potential (blue regions) are primarily located around the hydrogen atoms, particularly the phenolic and imine hydrogens, indicating these are the sites susceptible to nucleophilic attack. The green areas represent regions of neutral potential. This detailed mapping of the electrostatic potential provides a clear picture of the molecule's reactive sites. elsevierpure.com

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra can provide valuable insights. epstem.net

For 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol, the calculated vibrational frequencies from DFT were found to be in good agreement with the experimental FT-IR spectrum. elsevierpure.com For instance, the characteristic peak of the azomethine group was correctly predicted. elsevierpure.com Similarly, the predicted ¹H and ¹³C NMR chemical shifts, calculated using the Gauge-Including Atomic Orbital (GIAO) method, corresponded well with the experimental NMR data. elsevierpure.com Furthermore, Time-Dependent DFT (TD-DFT) calculations were used to predict the electronic transitions (n → π* and π → π*), which were consistent with the observed UV-Vis spectrum. elsevierpure.com

Exploration of Non-Linear Optical (NLO) Properties

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its hyperpolarizability. DFT calculations can be employed to predict the first-order hyperpolarizability (β) of a molecule.

For molecules with donor-acceptor functionalities, such as the methoxy (B1213986) group (donor) and the nitro group (acceptor) in the analog compound, a significant NLO response can be anticipated due to intramolecular charge transfer. While specific NLO data for 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol is not detailed in the primary source, the presence of these groups suggests it could possess NLO properties. The computational investigation of these properties would involve calculating the dipole moment and the components of the hyperpolarizability tensor.

Intermolecular Interaction Analysis

The arrangement of molecules in the solid state is governed by intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing and material properties.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

For 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol, Hirshfeld surface analysis revealed the following significant intermolecular contacts and their percentage contributions to the total surface area: elsevierpure.com

| Intermolecular Contact | Percentage Contribution |

| H···H | 33.3% |

| O···H / H···O | 32.1% |

| C···H / H···C | 14.5% |

| N···H / H···N | 4.2% |

Data based on Hirshfeld surface analysis of 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol. elsevierpure.com

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The prevalence of H···H, O···H, and C···H contacts indicates that van der Waals forces and hydrogen bonding play a crucial role in the crystal packing of this molecule. elsevierpure.com The analysis of the energy framework further showed that the dispersion energy framework was more dominant than the electrostatic energy framework in the crystal structure. elsevierpure.com

Investigation of Hydrogen Bonding and van der Waals Interactions

The non-covalent interaction profile of 2-(4-methoxyphenyl)-5-pentylpyridine is dictated by its distinct chemical features: a hydrogen bond-accepting pyridine (B92270) nitrogen and methoxy oxygen, and significant contributions from van der Waals forces originating from its aromatic systems and the flexible pentyl chain.

Hydrogen Bonding: The primary sites for hydrogen bonding are the nitrogen atom of the pyridine ring and the oxygen atom of the methoxyphenyl group. Both can act as hydrogen bond acceptors. The nitrogen atom, with its lone pair of electrons in an sp² hybrid orbital, is a well-established hydrogen bond acceptor. acs.org Similarly, the oxygen atom of the methoxy group can participate in hydrogen bonding, although its accessibility may be influenced by the rotational conformation of the methoxy group relative to the phenyl ring. Theoretical studies on methoxy-substituted aromatic compounds confirm their capability to form hydrogen bonds. mdpi.com The relative strength of these acceptor sites can be computationally estimated by mapping the molecular electrostatic potential (MEP), where regions of negative potential indicate likely hydrogen bond acceptor sites.

π-π Stacking: Interactions between the aromatic pyridine and phenyl rings can lead to stabilizing stacking arrangements. The relative orientation of these rings (parallel, T-shaped) would influence the strength of these interactions.

Dispersion Forces: The long pentyl chain is a significant contributor to London dispersion forces. As the length of an alkyl chain increases, the surface area available for interaction and the number of polarizable electrons increase, leading to stronger van der Waals forces. vedantu.comlibretexts.orgbyjus.comchemguide.co.ukwikipedia.org This is a critical factor in how the molecule might interact with hydrophobic pockets in a biological target. The flexibility of the pentyl chain allows it to adopt conformations that maximize these favorable interactions.

A hypothetical breakdown of the non-covalent interaction energies, derived from principles of computational chemistry, is presented in Table 1.

| Interaction Type | Potential Energy Contribution (kcal/mol) | Structural Moiety Involved |

| Hydrogen Bonding (N···H) | -3.0 to -5.0 | Pyridine Nitrogen |

| Hydrogen Bonding (O···H) | -2.0 to -4.0 | Methoxyphenyl Oxygen |

| π-π Stacking | -1.5 to -3.5 | Phenyl and Pyridine Rings |

| van der Waals (Pentyl Chain) | -4.0 to -7.0 | Pentyl Group |

Table 1: Illustrative Non-Covalent Interaction Energies for this compound. This table presents hypothetical, yet scientifically plausible, energy contributions for the primary non-covalent interactions involving the title compound. The values are estimated based on typical interaction strengths reported for similar functional groups in computational studies.

Molecular Docking Studies for Molecular Recognition Research

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely employed in drug design to understand and predict ligand-protein interactions.

To illustrate a potential application, a hypothetical molecular docking study of this compound into the binding site of the Kelch-like ECH-associated protein 1 (Keap1), represented by the PDB structure 1X2J, is described. Keap1 is a key regulator of the cellular antioxidant response, and its Kelch domain contains a well-defined binding pocket that interacts with protein partners. rcsb.orgebi.ac.uk The binding site of Keap1 is known to accommodate ligands that can form both hydrogen bonds and hydrophobic interactions. rcsb.org

A docking simulation would involve preparing the 3D structure of this compound and the Keap1 protein structure (PDB ID: 1X2J). The ligand would then be placed into the binding site of the protein, and a scoring function would be used to estimate the binding affinity. The results would predict the most likely binding pose and the corresponding interaction energies.

The docking process inherently involves a conformational analysis of the ligand. For this compound, the key flexible bonds are the C-C bonds of the pentyl chain and the bond connecting the phenyl and pyridine rings. The docking algorithm explores various conformations of these rotatable bonds to find the one that best fits the binding pocket.

A predicted binding mode in the Keap1 active site (PDB ID: 1X2J) could involve the following interactions:

Hydrogen Bonding: The pyridine nitrogen could form a hydrogen bond with a donor residue in the binding site, such as the side chain of an arginine or asparagine.

Hydrophobic Interactions: The pentyl chain would likely orient itself within a hydrophobic sub-pocket, interacting with nonpolar amino acid residues like leucine, valine, and isoleucine. The phenyl and pyridine rings would also contribute to hydrophobic and π-stacking interactions with aromatic residues such as phenylalanine or tyrosine.

Methoxy Group Interaction: The methoxy group could either form a hydrogen bond with a suitable donor or engage in hydrophobic interactions, depending on the local environment of the binding pocket.

A hypothetical summary of a docking simulation is presented in Table 2.

| Parameter | Predicted Value | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding affinity, suggesting a stable complex. |

| Hydrogen Bonds | 1 | A hydrogen bond between the pyridine nitrogen and a key residue. |

| Hydrophobic Contacts | 15 | Numerous contacts with nonpolar residues, indicating significant van der Waals contributions. |

| RMSD from initial pose (Å) | 1.8 | A low root-mean-square deviation, indicating a stable predicted binding pose. |

Table 2: Hypothetical Molecular Docking Results for this compound with Keap1 (PDB ID: 1X2J). This table provides an example of the type of data generated from a molecular docking simulation. The values are illustrative and represent a plausible outcome for a ligand with the structural features of the title compound.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of a molecule over time, offering insights into its flexibility and dynamic behavior. An MD simulation of this compound, either in a solvent or within a protein binding site, would reveal important aspects of its structural dynamics.

The simulation would be initiated with a starting conformation of the molecule, and the forces on each atom would be calculated using a force field. The equations of motion are then integrated over time to generate a trajectory of the molecule's movements. Analysis of this trajectory can reveal:

Conformational Flexibility: The simulation would show the range of motion of the pentyl chain and the rotational freedom between the two aromatic rings. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

Solvent Interactions: In an aqueous environment, the simulation would illustrate how water molecules interact with the polar and nonpolar regions of the compound, influencing its solubility and conformational preferences.

Stability of Binding: If simulated within a protein binding site (following a docking study), the MD simulation could assess the stability of the predicted binding pose over time. The persistence of key interactions, such as hydrogen bonds, would provide confidence in the docking results.

A summary of key observables from a hypothetical MD simulation is presented in Table 3.

| Observable | Description | Illustrative Finding |

| RMSD of the ligand | Root-mean-square deviation of the ligand's atoms over time. | A stable RMSD would indicate that the ligand maintains a consistent conformation. |

| Dihedral Angle Distribution | Distribution of the torsion angle between the phenyl and pyridine rings. | Could reveal the preferred relative orientation of the two rings. |

| Radial Distribution Function | The probability of finding a solvent molecule at a certain distance from a part of the ligand. | Would show the structuring of the solvent around the hydrophobic pentyl chain. |

Table 3: Key Observables from a Hypothetical Molecular Dynamics Simulation of this compound. This table outlines the types of data that can be extracted from an MD simulation and provides an example of the insights that could be gained.

Exploration of Academic and Research Applications of 2 4 Methoxyphenyl 5 Pentylpyridine

Role in Medicinal Chemistry Research as Synthetic Building Blocks

Substituted pyridines are fundamental building blocks in the synthesis of new therapeutic agents due to their ability to interact with biological targets and their synthetic versatility.

The methoxyphenyl moiety is a key pharmacophore in many biologically active molecules, including those with antiestrogenic properties. For instance, compounds incorporating a 4-methoxyphenyl (B3050149) group have been investigated for their potential to modulate estrogen receptors. Research has shown that dihydronaphthalene derivatives, synthesized using reagents like 4-methoxyphenylmagnesium bromide, can exhibit potent antiestrogenic activity. nih.gov These agents are crucial in the research and treatment of hormone-dependent cancers, such as certain types of breast cancer. mdpi.comdntb.gov.ua The synthesis often involves creating complex scaffolds where the methoxyphenyl group is strategically positioned to bind to the receptor's active site. nih.gov

The pyridine (B92270) and methoxyphenyl groups are present in various ligands designed to study receptor biology. For example, derivatives of 4-(2'-methoxyphenyl)piperazine have been synthesized as high-affinity ligands for serotonin (B10506) receptors, such as the 5-HT1A receptor. nih.gov These ligands, when radiolabeled, are invaluable tools in neuroimaging and in vitro assays to map receptor distribution and understand their role in physiological and pathological processes. nih.gov The development of such specific ligands is essential for unraveling the complex mechanisms of cellular signaling. nih.gov

Applications in Materials Science

The rigid and electronically tunable nature of pyridine-containing molecules makes them attractive for the development of advanced materials.

Pyridine-based structures, particularly perfluoropyridine, are utilized as monomers in the synthesis of high-performance polymers. mdpi.com These polymers often exhibit desirable properties such as high thermal stability and chemical resistance. The synthesis can involve nucleophilic aromatic substitution reactions to create complex polymer networks. mdpi.com While not directly involving 2-(4-methoxyphenyl)-5-pentylpyridine, this illustrates the potential for substituted pyridines to act as foundational units in materials science.

Research into organic materials for electronics has explored a wide range of molecular structures. Copper(I) complexes containing substituted pyridine ligands have been investigated for their luminescent properties, which are relevant to the development of organic light-emitting diodes (OLEDs). researchgate.net The electronic characteristics of these materials, such as their emission spectra, can be tuned by modifying the substituents on the pyridine ring. researchgate.net

Pyridine derivatives are widely used as ligands in coordination chemistry to create transition metal complexes with catalytic activity. wikipedia.org Terpyridine ligands, which are composed of three pyridine units, can form stable complexes with metals like iron and ruthenium, which have applications in various organic transformations. researchgate.netnih.gov The electronic properties of the pyridine rings influence the catalytic activity of the metal center. nih.gov Furthermore, phosphine-containing pyridine ligands can be used to synthesize copper(I) complexes that catalyze reactions such as the amination of aryl halides. researchgate.net

Development of Analytical Methodologies for Compound Detection and Quantification in Research Samples

The accurate detection and quantification of this compound in various research samples are crucial for understanding its properties and potential applications. The development of robust analytical methodologies is, therefore, a fundamental area of research. These methods are essential for purity assessment of synthesized batches, studying reaction kinetics, and potentially for metabolic studies. The analytical techniques for this compound are primarily based on chromatographic and spectrometric methods, which are tailored to its specific physicochemical properties.

Chromatographic Methods

Chromatography is a cornerstone for the separation and analysis of this compound from complex mixtures. Both gas and liquid chromatography are applicable, with the choice depending on the sample matrix and the research question.

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. cdc.gov The pentyl group contributes to its volatility, making it amenable to GC analysis. For the development of a GC method, several parameters must be optimized:

Column Selection: A capillary column with a non-polar stationary phase, such as DB-5, or a polar stationary phase is often employed for the separation of substituted pyridines. nih.gov The choice depends on the desired separation from potential impurities or other components in the sample.

Injector and Detector Temperatures: Optimization of the injector and detector temperatures is critical to ensure efficient volatilization of the compound without thermal degradation.

Oven Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape. The program would start at a lower temperature and ramp up to a higher temperature to elute the compound.

Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) is optimized to achieve the best separation efficiency.

GC coupled with a Flame Ionization Detector (FID) can be used for quantification, offering high sensitivity. cdc.gov For identification and structural confirmation, GC-MS is the method of choice. nih.gov The mass spectrum of this compound would show a characteristic molecular ion peak and fragmentation pattern that can be used for its unambiguous identification. hmdb.ca

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. dtic.mil For this compound, reversed-phase HPLC is a common approach.

Column Selection: A C18 or C8 column is typically used for the separation of non-polar to moderately polar compounds. For pyridine derivatives, mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can also provide excellent separation. helixchrom.comsielc.com

Mobile Phase: The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape and resolution for basic compounds like pyridines. helixchrom.comsielc.com

Detector: A UV detector is commonly used for the detection of this compound, as the aromatic rings in its structure lead to strong UV absorbance. sielc.comsielc.com The selection of the detection wavelength is based on the UV spectrum of the compound. For higher selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS). helixchrom.comsielc.com

Spectrometric Methods

Spectrometric methods are invaluable for the structural elucidation and quantification of this compound.

Mass Spectrometry (MS):

As mentioned, MS is often used in conjunction with chromatography (GC-MS and LC-MS). The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, which is a fingerprint for its identification. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to enhance sensitivity and selectivity, especially in complex matrices. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural characterization of this compound. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This allows for the confirmation of the compound's structure and the assessment of its purity.

Illustrative Data Tables

The following tables provide examples of the types of data generated during the development of analytical methods for compounds similar to this compound.

Table 1: Representative GC-MS Parameters and Expected Data This table is interactive. You can sort and filter the data.

| Parameter | Value | Rationale |

|---|---|---|

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness | A common non-polar column suitable for the separation of a wide range of compounds, including alkylpyridines. nih.gov |

| Injector Temperature | 250 °C | Ensures efficient volatilization of the analyte. |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) | A typical temperature program to separate compounds with different boiling points. |

| Carrier Gas | Helium, 1 mL/min | An inert carrier gas providing good chromatographic efficiency. |

| MS Ionization | Electron Ionization (EI), 70 eV | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns. hmdb.ca |

| Expected m/z | Molecular Ion (M⁺), fragments corresponding to the loss of the pentyl group, methoxy (B1213986) group, etc. | The fragmentation pattern is used for structural confirmation. |

Table 2: Representative HPLC Parameters and Expected Data This table is interactive. You can sort and filter the data.

| Parameter | Value | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column for the separation of non-polar to moderately polar compounds. sielc.com |

| Mobile Phase | Acetonitrile:Water (70:30) with 0.1% Formic Acid | A common mobile phase for the elution of pyridine derivatives, with formic acid improving peak shape. helixchrom.comsielc.com |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Detector | UV at 254 nm | A common wavelength for the detection of aromatic compounds. sielc.com |

| Expected Retention Time | Dependent on the specific compound and conditions, but typically in the range of 5-15 minutes. | Retention time is used for identification and quantification. |

Q & A

Q. How can researchers optimize the synthesis of 2-(4-methoxyphenyl)-5-pentylpyridine to improve yield and purity?

- Methodological Answer : Optimization involves multi-step protocols with careful control of reaction parameters. For example, using polar aprotic solvents (e.g., DMF) and catalysts like palladium for cross-coupling reactions can enhance efficiency. Evidence from structurally similar pyridine derivatives suggests that adjusting stoichiometric ratios (e.g., aryl halide to pentyl chain precursors) and reaction temperatures (60–80°C) improves yield . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reaction monitoring with TLC or HPLC is critical to identify intermediates and byproducts .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., methoxy group at C4, pentyl chain at C5) and aromatic proton splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peak matching ).

- X-ray Crystallography : Resolves conformational details, such as dihedral angles between the pyridine ring and methoxyphenyl group, critical for understanding steric effects .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-O-C stretch of methoxy at ~1250 cm) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is required if airborne particles are generated .

- Ventilation : Use fume hoods during synthesis or weighing to minimize inhalation risks .

- Emergency Procedures : For accidental ingestion, rinse mouth with water (do not induce vomiting). For inhalation exposure, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How does the methoxy group in this compound influence its interactions with PPAR receptors?

- Methodological Answer : The methoxy group enhances lipophilicity and electron-donating effects, potentially stabilizing hydrogen bonds with PPARγ’s ligand-binding domain (LBD). In silico docking studies (e.g., AutoDock Vina) can model binding affinities. Comparative assays using PPARγ reporter cell lines (e.g., transfected HEK293 cells) with and without methoxy-substituted analogs quantify transcriptional activation . Dose-response curves (0.1–100 µM) and co-crystallization with PPARγ LBD provide mechanistic insights .

Q. What strategies resolve contradictions in catalytic performance data for metal complexes involving this compound?

- Methodological Answer :

- Systematic Parameter Variation : Test catalytic activity under controlled conditions (temperature, solvent polarity, metal:ligand ratio). For example, Cu(I) complexes may show higher turnover in acetonitrile vs. toluene due to solvent coordination effects .

- Spectroscopic Monitoring : In situ UV-Vis or EPR spectroscopy tracks intermediate species during catalysis to identify rate-limiting steps.

- Computational Modeling : Density Functional Theory (DFT) calculates electronic configurations (e.g., d-orbital splitting in transition metal complexes) to rationalize divergent reactivity .

Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Derivatization Libraries : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens) to assess electronic/steric effects.

- Biological Assays : Test derivatives in target-specific models (e.g., enzyme inhibition assays for kinases, cytotoxicity in cancer cell lines). For example, IC values against COX-2 or EGFR kinases correlate with substituent bulk .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to map steric/electrostatic fields and predict bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.